1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
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Description
The compound is a carboxylic acid derivative with a difluorocyclopropane ring and a 2,6-dimethoxyphenyl group . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The difluorocyclopropane ring is a three-membered ring with two fluorine substitutions. The 2,6-dimethoxyphenyl group is a phenyl group (a ring of 6 carbon atoms) with methoxy (OCH3) groups attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the difluorocyclopropane ring, the 2,6-dimethoxyphenyl group, and the carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The presence of the difluorocyclopropane ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the difluorocyclopropane ring could influence its stability and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-17-7-4-3-5-8(18-2)9(7)11(10(15)16)6-12(11,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBZGPSYCRLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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